molecular formula C22H22N2O2 B11578841 1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione

1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione

Cat. No.: B11578841
M. Wt: 346.4 g/mol
InChI Key: GQLNCJJBSSFSBK-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving suitable precursors.

    Coupling Reactions: The final step involves coupling the indole and pyrrolidine rings with the 4-methylphenyl group under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)pyrrolidine-2,5-dione
  • 1-(4-methylphenyl)-3-(1-butyl-1H-indol-3-yl)pyrrolidine-2,5-dione

Uniqueness

1-(4-methylphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione might exhibit unique properties due to the specific arrangement of its functional groups, leading to distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(1-propylindol-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22N2O2/c1-3-12-23-14-19(17-6-4-5-7-20(17)23)18-13-21(25)24(22(18)26)16-10-8-15(2)9-11-16/h4-11,14,18H,3,12-13H2,1-2H3

InChI Key

GQLNCJJBSSFSBK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C

Origin of Product

United States

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